

Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458

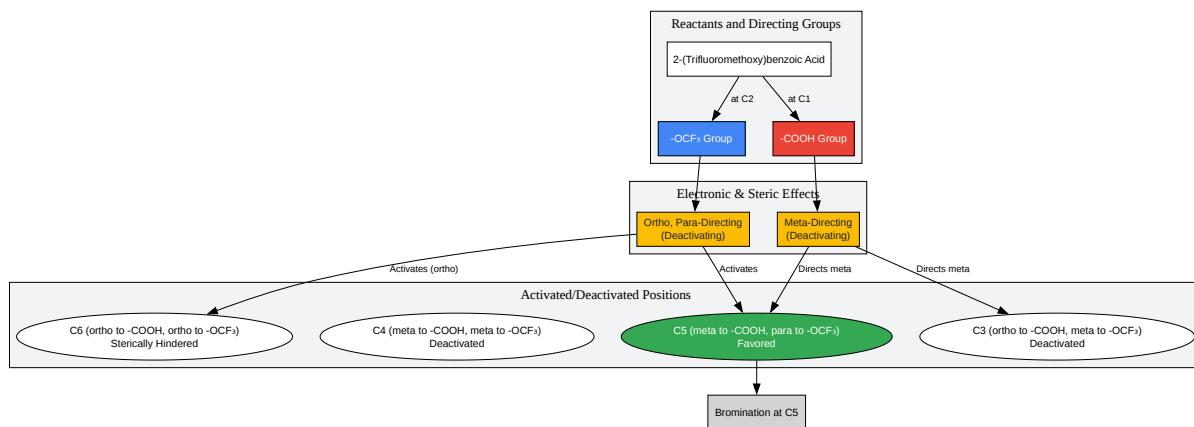
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and regioselective method for the synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid**, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on the electrophilic bromination of 2-(trifluoromethoxy)benzoic acid, a route favored for its operational simplicity and high regiochemical control.

Synthetic Pathway Overview

The synthesis proceeds via the direct bromination of 2-(trifluoromethoxy)benzoic acid. The trifluoromethoxy (-OCF₃) group at the 2-position and the carboxylic acid (-COOH) group at the 1-position of the benzene ring cooperatively direct the incoming electrophile (bromine) to the 5-position. The -OCF₃ group is a deactivating but ortho-para directing group, while the -COOH group is a deactivating and meta-directing group. This confluence of directing effects strongly favors the formation of the 5-bromo isomer.



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